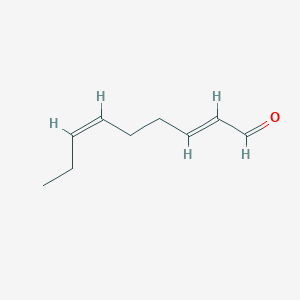

trans-2,cis-6-Nonadienal

Description

trans-2,cis-6-Nonadienal has been reported in Vaccinium vitis-idaea with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2E,6Z)-nona-2,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,7-9H,2,5-6H2,1H3/b4-3-,8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYHMHHBBBSGHB-ODYTWBPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047104 | |

| Record name | trans,cis-2,6-Nonadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow liquid; powerful, violet, cucumber | |

| Record name | 2,6-Nonadienal, (2E,6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nona-2-trans-6-cis-dienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

94.00 to 95.00 °C. @ 18.00 mm Hg | |

| Record name | Violet-leaf aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Soluble in most fixed oils; Insoluble in water, soluble (in ethanol) | |

| Record name | Violet-leaf aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Nona-2-trans-6-cis-dienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.850-0.870 | |

| Record name | Nona-2-trans-6-cis-dienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1177/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

557-48-2, 26370-28-5 | |

| Record name | (E,Z)-2,6-Nonadienal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2,cis-6-Nonadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Nonadienal, (2E,6Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans,cis-2,6-Nonadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nona-2,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E,6Z)-nona-2,6-dien-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-NONADIENAL, (2E,6Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93E895X03C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Violet-leaf aldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of trans-2,cis-6-Nonadienal: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

trans-2,cis-6-Nonadienal, a C9 aldehyde renowned for its characteristic fresh cucumber aroma, is a product of the intricate lipoxygenase (LOX) pathway in plants. This volatile organic compound is not only a key contributor to food aroma but also plays significant roles in plant defense mechanisms. Understanding its biosynthetic pathway is crucial for applications in the food, fragrance, and pharmaceutical industries. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, detailing the key enzymes, their kinetic properties, and the experimental protocols for their study. The pathway involves the sequential action of 9-lipoxygenase (9-LOX), hydroperoxide lyase (HPL), and a (3Z):(2E)-enal isomerase on the substrate α-linolenic acid. This document summarizes the available quantitative data, provides detailed experimental methodologies, and visualizes the pathway and workflows to facilitate further research and development in this area.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step enzymatic cascade initiated from the polyunsaturated fatty acid, α-linolenic acid. The pathway is primarily active upon tissue disruption, which allows the enzymes to come into contact with their substrates.

The key steps are:

-

Oxygenation: α-linolenic acid is oxygenated by a specific 9-lipoxygenase (9-LOX) to form (9S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).

-

Cleavage: The 9-HPOT is then cleaved by a hydroperoxide lyase (HPL) to yield (3Z,6Z)-nonadienal and 9-oxononanoic acid.

-

Isomerization: Finally, the unstable (3Z,6Z)-nonadienal is isomerized to the more stable and aromatic this compound by a (3Z):(2E)-enal isomerase.

This pathway is highly specific, with the regioselectivity of the initial lipoxygenase attack being a critical determinant of the final aldehyde product. While 13-lipoxygenases lead to the formation of C6 aldehydes, the production of C9 aldehydes like nonadienal is dependent on the action of 9-lipoxygenases.[1]

Quantitative Data on Key Enzymes

The efficiency of the this compound biosynthesis is governed by the kinetic properties of the involved enzymes and various environmental factors.

Table 1: Factors Affecting this compound Production in Cucumber

| Factor | Optimal Condition/Effect | Reference(s) |

| pH | Production is highest between pH 5.7 and 7.0.[2] | [2] |

| Temperature | Enzyme activity is stable between 40-50°C.[3] | [3] |

| Substrate Availability | Supplementation with α-linolenic acid enhances production.[2] | [2] |

| Tissue Type | Mesocarp and endocarp tissues produce higher amounts than exocarp.[2] | [2] |

Table 2: Kinetic Parameters of Recombinant Cucumber (3Z):(2E)-Hexenal Isomerases

| Enzyme | Kcat (s-1) | Km (mM) | Kcat/Km (s-1 mM-1) | Reference(s) |

| HI-1 | 683 ± 134 | 0.6 ± 0.13 | 1129 ± 223 | |

| HI-2 | 7.6 ± 1.6 | 0.2 ± 0.05 | 37.7 ± 2.1 |

Note: Kinetic parameters were determined using (Z)-3-hexenal as the substrate. Both enzymes have been shown to also convert (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes

The production of pure, active enzymes is essential for detailed kinetic and structural studies.

Protocol for Heterologous Expression and Purification of Cucumber (3Z):(2E)-Hexenal Isomerase (HI):

-

Gene Cloning and Vector Construction: The coding sequence of the cucumber HI gene is amplified by PCR and cloned into an expression vector, such as pGEX, which allows for the expression of the protein with a purification tag (e.g., GST).

-

Transformation: The expression vector is transformed into a suitable E. coli strain, like BL21 (DE3).

-

Protein Expression:

-

Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1 mM and incubate for 16-20 hours at 18°C.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Apply the supernatant to a GST-affinity chromatography column.

-

Wash the column extensively with wash buffer.

-

Elute the purified GST-tagged HI protein with an elution buffer containing reduced glutathione.

-

Analyze the purity of the eluted protein by SDS-PAGE.

-

Enzyme Activity Assays

Protocol for 9-Lipoxygenase (9-LOX) Activity Assay:

This assay measures the formation of conjugated dienes, which absorb light at 234 nm.

-

Substrate Preparation: Prepare a stock solution of α-linolenic acid.

-

Reaction Mixture: In a quartz cuvette, mix a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and the purified 9-LOX enzyme solution.

-

Initiation of Reaction: Start the reaction by adding the α-linolenic acid substrate to the cuvette.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product.

Protocol for Hydroperoxide Lyase (HPL) Activity Assay:

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is cleaved.

-

Substrate Preparation: The substrate, 9-hydroperoxy-linolenic acid (9-HPOT), can be synthesized by incubating α-linolenic acid with a 9-lipoxygenase (e.g., from potato tubers) and then purifying the product.

-

Reaction Mixture: In a quartz cuvette, combine a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5) and the purified HPL enzyme.

-

Initiation of Reaction: Add the 9-HPOT substrate to the reaction mixture.

-

Measurement: Monitor the decrease in absorbance at 234 nm.

-

Calculation of Activity: Determine the enzyme activity from the rate of substrate consumption.

Protocol for (3Z):(2E)-Enal Isomerase Activity Assay:

This assay is typically performed using GC-MS to separate and quantify the substrate and product.

-

Substrate: (3Z,6Z)-nonadienal is used as the substrate.

-

Reaction: Incubate the purified isomerase enzyme with the substrate in a suitable buffer at a controlled temperature.

-

Extraction: Stop the reaction and extract the volatile compounds using a method like solid-phase microextraction (SPME).

-

GC-MS Analysis: Analyze the extracted volatiles by GC-MS to separate and quantify the amounts of (3Z,6Z)-nonadienal and the product, this compound.

-

Calculation of Activity: The enzyme activity is calculated based on the amount of product formed over time.

Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the identification and quantification of volatile compounds like this compound.

Protocol for GC-MS Analysis:

-

Sample Preparation and Extraction:

-

Homogenize fresh cucumber tissue in a suitable buffer.

-

Place the homogenate in a sealed vial.

-

Expose a solid-phase microextraction (SPME) fiber to the headspace of the vial to adsorb the volatile compounds.

-

-

GC-MS Conditions:

-

Injection: Desorb the volatiles from the SPME fiber in the hot injection port of the GC.

-

Column: Use a suitable capillary column for separating volatile compounds (e.g., a polar column like DB-WAX).

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230°C) to elute all compounds.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Mass Spectrometer: Operate in electron impact (EI) mode, scanning a mass range of, for example, 35-350 amu.

-

-

Identification and Quantification:

-

Identify this compound by comparing its retention time and mass spectrum to that of an authentic standard.

-

Quantify the compound by creating a calibration curve using known concentrations of the standard.

-

Conclusion and Future Directions

The biosynthesis of this compound is a well-defined pathway involving the concerted action of three key enzymes. While the overall pathway is understood, further research is needed to fully characterize the kinetics and regulation of the cucumber 9-lipoxygenase and hydroperoxide lyase. The availability of detailed experimental protocols, such as those outlined in this guide, will facilitate these future investigations. A deeper understanding of this pathway will not only enhance our knowledge of plant biochemistry but also open new avenues for the biotechnological production of this valuable flavor and fragrance compound, and potentially lead to the development of novel therapeutic agents that target the lipoxygenase pathway.

References

An In-depth Technical Guide to the Chemical Properties of trans-2,cis-6-Nonadienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,cis-6-Nonadienal, a volatile unsaturated aldehyde, is a significant contributor to the characteristic aroma of various fruits and vegetables, most notably cucumbers. This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its biological significance. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

This compound, also known as violet leaf aldehyde or cucumber aldehyde, possesses a unique molecular structure that dictates its distinct physical and organoleptic properties. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₄O | |

| Molecular Weight | 138.21 g/mol | |

| CAS Number | 557-48-2 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 0.850 - 0.870 g/mL at 20-25°C | [1][2] |

| Boiling Point | 94-95°C at 18 mmHg | [1] |

| Refractive Index | 1.470 - 1.476 at 20°C | [1][2] |

| Flash Point | 83°C (181.4°F) | [2] |

| Solubility | Very slightly soluble in water | |

| Odor Profile | Intensely green, cucumber, violet leaf, with watery, melon-like nuances and subtle fatty undertones. | [1] |

Synthesis and Biosynthesis

Chemical Synthesis

A common synthetic route to this compound involves a multi-step process starting from cis-4-heptenal.[2] The general workflow for this synthesis is outlined below.

Biosynthesis

In nature, this compound is biosynthesized from α-linolenic acid through the lipoxygenase (LOX) pathway.[3] This enzymatic cascade is initiated by plant tissue damage.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via Oxidation of trans-2,cis-6-Nonadien-1-ol

This protocol describes the oxidation of the corresponding alcohol to the aldehyde using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent suitable for this transformation.

Materials:

-

trans-2,cis-6-Nonadien-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trans-2,cis-6-nonadien-1-ol in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) in one portion to the stirred solution. The molar ratio of PCC to the alcohol should be approximately 1.5:1.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

-

Wash the silica gel plug with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

The crude aldehyde can be purified by silica gel column chromatography.[4]

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate (B1210297)

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 2-5% ethyl acetate).

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[5][6]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms)

-

Helium carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

GC Separation: Employ a suitable temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

-

MS Detection: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratio is detected by the mass spectrometer.

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).

Spectroscopic Analysis

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.[7][8][9]

-

¹H NMR (in CDCl₃): The spectrum will show characteristic signals for the aldehydic proton, the vinylic protons, the allylic protons, and the terminal methyl group.

-

¹³C NMR (in CDCl₃): The spectrum will display signals for the carbonyl carbon, the olefinic carbons, and the aliphatic carbons.

3.4.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present.[10][11]

-

A strong absorption band corresponding to the C=O stretch of the α,β-unsaturated aldehyde will be observed around 1685-1705 cm⁻¹.

-

Characteristic C-H stretching vibrations for the aldehyde group will appear around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C stretching vibrations will be present in the 1600-1680 cm⁻¹ region.

Biological Significance and Signaling

This compound is a "green leaf volatile" (GLV) that plays a crucial role in plant defense and communication. It is released upon tissue damage and can act as a semiochemical, a signaling molecule that affects the behavior of other organisms, particularly insects.[12]

The release of this compound can attract natural enemies of the herbivore, an indirect defense mechanism. It can also act as a repellent to other herbivores and can induce the expression of defense-related genes in the plant.[13] The specific signaling pathways initiated by this compound within the plant are complex and involve crosstalk with other plant hormones like jasmonic acid and salicylic (B10762653) acid.[14]

Stability and Reactivity

This compound is an aldehyde and is therefore susceptible to oxidation to the corresponding carboxylic acid. It is also unstable in highly acidic or alkaline conditions.[2] In the presence of alcohols, it can form acetals.[2] The α,β-unsaturated nature of the aldehyde also makes it susceptible to nucleophilic addition reactions at the β-carbon.

Conclusion

This compound is a multifaceted molecule with significant applications in the flavor and fragrance industry and important roles in biological systems. A thorough understanding of its chemical properties, synthesis, and biological activity is crucial for its effective utilization in research and development. This guide provides a foundational resource for professionals working with this important compound.

References

- 1. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]

- 2. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]

- 3. pharmacy180.com [pharmacy180.com]

- 4. researchgate.net [researchgate.net]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 6. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. uu.nl [uu.nl]

- 14. mdpi.com [mdpi.com]

A Technical Guide to trans-2,cis-6-Nonadienal: Natural Sources, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal, a volatile unsaturated aldehyde, is a significant contributor to the characteristic fresh and green aroma of several fruits and vegetables.[1] Also known as cucumber aldehyde or violet leaf aldehyde, this compound is of great interest to the flavor, fragrance, and pharmaceutical industries due to its potent sensory properties and potential biological activities. This technical guide provides an in-depth overview of the natural occurrences of this compound, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Sources of this compound

This compound is a key aroma compound in a variety of well-known plants. Its presence is most notably associated with the characteristic scent of cucumbers (Cucumis sativus) and freshly cut watermelon (Citrullus lanatus).[1] It is also a significant component of violet leaf absolute (Viola odorata), contributing to its intense green and slightly floral aroma. Additionally, this aldehyde has been identified in bread crust.[1]

Quantitative Data on Natural Occurrences

The concentration of this compound can vary significantly depending on the plant variety, maturity, and environmental conditions. The following table summarizes available quantitative data from various studies.

| Natural Source | Cultivar/Variety | Concentration Range | Analytical Method | Reference |

| Cucumber (Cucumis sativus) | 223 GWAS Varieties | 1.30 - 3.05 ppm (µg/g) | SPME-GC-MS | [2] |

| Cucumber (Cucumis sativus) | 29 Cultivars (South China and European types) | Identified as one of the three most abundant volatiles | HS-SPME-GC-MS | [3] |

| Watermelon (Citrullus lanatus) | 'Crimson Sweet', 'Asahi Miyako', 'Gavina' | Identified as a key aroma metabolite, with higher content in mature fruit | HS-SPME-GC-MS | [4][5] |

| Watermelon (Citrullus lanatus) | Seedless Varieties | Identified as a major volatile compound | Headspace SPME-GC-MS | [6] |

| Violet Leaf (Viola odorata) | Not Specified | A major component of the absolute | Not Specified |

Biosynthesis of this compound

The biosynthesis of this compound is a well-characterized branch of the oxylipin pathway in plants, which is often initiated in response to tissue damage or stress. The primary precursor for this C9 aldehyde is α-linolenic acid, an abundant polyunsaturated fatty acid in plant cell membranes.

The pathway involves the sequential action of two key enzymes:

-

Lipoxygenase (LOX): Specifically, 9-lipoxygenase (9-LOX) catalyzes the dioxygenation of α-linolenic acid to form 9-hydroperoxy-10(E),12(Z),15(Z)-octadecatrienoic acid (9-HPOT).

-

Hydroperoxide Lyase (HPL): This enzyme, a member of the cytochrome P450 family (CYP74C), cleaves the 9-HPOT intermediate to yield cis-3,cis-6-nonadienal and 9-oxononanoic acid.

-

Isomerase (potential): It is proposed that cis-3,cis-6-nonadienal is then isomerized to the more stable this compound, although the specific enzyme responsible for this step is not always fully elucidated.

Signaling Pathway and Regulation

The production of this compound is tightly regulated and plays a role in plant defense signaling. The expression of both LOX and HPL genes is known to be modulated by various biotic and abiotic stresses, including wounding, pathogen attack, and water deficit.[7][8] This stress-induced upregulation leads to the rapid production of volatile aldehydes, which can act as signaling molecules to activate further defense responses within the plant and in neighboring plants, as well as deter herbivores.

References

- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 2. twu-ir.tdl.org [twu-ir.tdl.org]

- 3. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolome and Transcriptome Integration Reveals Insights Into Flavor Formation of ‘Crimson’ Watermelon Flesh During Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stress-dependent regulation of 13-lipoxygenases and 13-hydroperoxide lyase in olive fruit mesocarp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipoxygenase gene expression is modulated in plants by water deficit, wounding, and methyl jasmonate | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to trans-2,cis-6-Nonadienal (CAS Number: 557-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2,cis-6-Nonadienal, a nine-carbon doubly unsaturated aldehyde, is a volatile organic compound of significant interest across various scientific disciplines. Initially recognized for its potent and characteristic aroma of cucumber and violet leaf, its applications have expanded from the flavor and fragrance industry to the focus of biochemical and toxicological research.[1][2][3] This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis and purification protocols, detailed spectral analysis, and a thorough examination of its biological activities. Particular emphasis is placed on its role as a fatty acid synthase (FAS) inhibitor and its genotoxic potential, aspects of considerable relevance to drug development and safety assessment.[3][4] This document is intended to serve as a core resource for researchers and scientists engaged in the study and application of this multifaceted molecule.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid with the molecular formula C₉H₁₄O.[5][6] It is a doubly unsaturated aldehyde, featuring a trans double bond at the 2-position and a cis double bond at the 6-position.[6] This specific stereochemistry is crucial for its characteristic odor profile.[7] The compound is also commonly known as cucumber aldehyde or violet leaf aldehyde.[2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 557-48-2 | [6] |

| Molecular Formula | C₉H₁₄O | [6] |

| Molecular Weight | 138.21 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 94-95 °C at 18 mmHg | [6] |

| Density | 0.86 g/mL at 25 °C | [6] |

| Refractive Index | 1.470-1.475 at 20 °C | [6] |

| Solubility | Very slightly soluble in water; soluble in ethanol (B145695) and most fixed oils. | [6] |

| Odor Threshold | In the order of parts per billion (ppb) | [7] |

Synthesis and Purification

Experimental Protocol: Synthesis

Step 1: Condensation of cis-4-Heptenal (B146815) with Malonic Acid

-

Reaction: In a flask equipped with a reflux condenser and a stirrer, dissolve malonic acid (1.1 equivalents) in pyridine.

-

To this solution, add cis-4-heptenal (1 equivalent) and a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude trans-2,cis-6-nonadienoic acid.

Step 2: Esterification to Methyl trans-2,cis-6-nonadienoate

-

Reaction: Dissolve the crude trans-2,cis-6-nonadienoic acid in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Heat the mixture at reflux for 3-5 hours. Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the methyl ester.

Step 3: Reduction to trans-2,cis-6-Nonadien-1-ol

-

Reaction: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (0.5 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl trans-2,cis-6-nonadienoate (1 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the sequential and careful addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield trans-2,cis-6-nonadien-1-ol.

Step 4: Oxidation to this compound

-

Reaction: Dissolve the trans-2,cis-6-nonadien-1-ol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetone.

-

Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) or perform an oxidation using potassium permanganate.[5]

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica (B1680970) gel or Celite to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or isomers. A combination of extraction and chromatographic or distillation techniques is typically employed.

Purification Method 1: Bisulfite Extraction

For the selective removal of the aldehyde from other organic impurities, a bisulfite extraction can be performed.[4][9][10]

-

Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct.

-

Separate the aqueous layer and wash it with diethyl ether to remove any remaining organic impurities.

-

The aldehyde can be regenerated from the aqueous layer by the addition of a base, such as sodium carbonate or sodium hydroxide, followed by extraction with an organic solvent.

Purification Method 2: Column Chromatography

Column chromatography can be used to purify the aldehyde, although care must be taken as aldehydes can be sensitive to acidic silica gel.[1][2]

-

Stationary Phase: Silica gel, potentially deactivated with a small amount of triethylamine (B128534) to prevent acid-catalyzed degradation of the aldehyde.[2]

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate (B1210297) (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).[1]

-

The fractions are collected and analyzed by TLC to identify those containing the pure product.

Purification Method 3: Fractional Distillation

Given that this compound is a liquid, fractional distillation under reduced pressure can be an effective method of purification, especially for separating it from less volatile impurities.[7][11][12][13]

-

The crude product is placed in a distillation flask equipped with a fractionating column (e.g., a Vigreux column).

-

The system is subjected to a vacuum, and the temperature is gradually increased.

-

Fractions are collected at different temperature ranges, with the pure product distilling at its characteristic boiling point at the given pressure.

Spectral Analysis

The structure of this compound has been confirmed by various spectroscopic methods. The following is an analysis of its characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~9.5 | d | 1H | H-1 (Aldehyde) | J = ~8 Hz |

| ~6.8 | dt | 1H | H-3 | J = ~15.6, 6.8 Hz |

| ~6.1 | dd | 1H | H-2 | J = ~15.6, 8 Hz |

| ~5.4-5.6 | m | 2H | H-6, H-7 | |

| ~2.8 | q | 2H | H-5 | J = ~7 Hz |

| ~2.2 | q | 2H | H-8 | J = ~7 Hz |

| ~1.0 | t | 3H | H-9 | J = ~7.5 Hz |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's field strength. The values presented are approximate and based on typical spectra.

Interpretation:

-

The downfield signal at ~9.5 ppm is characteristic of an aldehyde proton.

-

The signals at ~6.8 and ~6.1 ppm with a large coupling constant (~15.6 Hz) are indicative of the two vinyl protons on the trans double bond at the 2-position.[14][15][16]

-

The multiplet around 5.4-5.6 ppm corresponds to the two vinyl protons on the cis double bond at the 6-position.

-

The methylene (B1212753) protons at positions 5 and 8 are adjacent to double bonds and appear as quartets.

-

The upfield triplet at ~1.0 ppm is characteristic of the terminal methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~194 | C-1 (Carbonyl) |

| ~158 | C-3 |

| ~133 | C-2 |

| ~131 | C-7 |

| ~125 | C-6 |

| ~32 | C-5 |

| ~27 | C-4 |

| ~21 | C-8 |

| ~14 | C-9 |

Note: The chemical shifts are approximate and can vary with the solvent.

Interpretation:

-

The most downfield signal at ~194 ppm is characteristic of a carbonyl carbon in an aldehyde.[17][18][19]

-

The signals in the range of 125-158 ppm correspond to the four sp² hybridized carbons of the two double bonds.[17][18][19]

-

The remaining upfield signals are from the sp³ hybridized carbons of the methylene and methyl groups.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 138, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of an unsaturated aldehyde.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 138 | [C₉H₁₄O]⁺ (Molecular Ion) |

| 109 | [M - CHO]⁺ |

| 95 | [M - C₂H₅O]⁺ |

| 81 | [C₆H₉]⁺ |

| 67 | [C₅H₇]⁺ |

| 41 | [C₃H₅]⁺ (Base Peak) |

Interpretation:

-

The fragmentation is initiated by the ionization of the aldehyde. Common fragmentation pathways for unsaturated aldehydes include cleavage of the C-C bonds adjacent to the double bonds and the carbonyl group.[14][20][21] The base peak at m/z = 41 is a common fragment in many organic molecules containing alkyl chains.

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~2965, 2935, 2875 | C-H stretch (alkane) |

| ~2720 | C-H stretch (aldehyde) |

| ~1690 | C=O stretch (conjugated aldehyde) |

| ~1640 | C=C stretch |

| ~970 | C-H bend (trans C=C) |

Interpretation:

-

The strong absorption band around 1690 cm⁻¹ is characteristic of the C=O stretching vibration of a conjugated aldehyde.

-

The band at ~2720 cm⁻¹ is a characteristic C-H stretching vibration for an aldehyde.

-

The band at ~970 cm⁻¹ is indicative of the out-of-plane C-H bending of a trans-substituted double bond.

Biological Activity and Toxicology

Beyond its well-known sensory properties, this compound exhibits a range of biological activities that are of interest to researchers in the life sciences and drug development.

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a variety of plants, most notably in cucumber, violet leaves, and watermelon.[3][7] It is a key component of the "green leaf volatiles" that are released by plants in response to tissue damage.[9]

The biosynthesis of this compound proceeds through the lipoxygenase (LOX) pathway. Isotopic labeling studies have shown that it is formed from the oxidative cleavage of α-linolenic acid, a common polyunsaturated fatty acid in plants.[3] This enzymatic cascade is initiated by lipoxygenase, which introduces a hydroperoxy group into the fatty acid chain, followed by cleavage by a hydroperoxide lyase to yield the C9 aldehyde.

Mechanism of Action: Fatty Acid Synthase Inhibition

A significant aspect of the biological activity of this compound is its ability to inhibit fatty acid synthase (FAS).[4] FAS is a key enzyme in the de novo synthesis of fatty acids and is a target of interest for the development of therapeutics for cancer and metabolic disorders.

The α,β-unsaturated aldehyde moiety in this compound is a reactive electrophile that can undergo a Michael addition reaction with nucleophilic residues in proteins. It is proposed that this compound acts as a covalent inhibitor of FAS by reacting with a nucleophilic amino acid residue, such as cysteine, in the active site of the enzyme.[22][23] However, a specific IC₅₀ value for this compound against FAS is not well-documented in publicly available literature. For context, other natural product inhibitors of FAS, such as certain polyphenols, exhibit IC₅₀ values in the low micromolar range.[24]

The inhibition of FAS can have significant downstream effects on cellular signaling pathways. FAS inhibition has been shown to impact the PI3K/Akt/mTOR and β-catenin signaling pathways, which are critical for cell growth, proliferation, and survival.[13][23]

Toxicology

The toxicological profile of this compound is an important consideration, particularly for its use in consumer products and for occupational exposure.

Genotoxicity: Studies have shown that this compound can induce genotoxic effects at certain concentrations. In human lymphocytes, it was found to cause a significant dose-related increase in sister-chromatid exchanges and micronuclei at concentrations ranging from 5 to 70 µM.[3] The compound was observed to have aneugenic effects, meaning it can lead to an abnormal number of chromosomes, rather than clastogenic effects (causing breaks in chromosomes).[3]

Acute Toxicity: The acute dermal LD₅₀ in rabbits is reported to be greater than 5000 mg/kg, suggesting low acute toxicity via skin contact.[25]

Irritation: The compound is classified as a skin and eye irritant.[10]

General Metabolism of Unsaturated Aldehydes: Unsaturated aldehydes are generally metabolized in the body through conjugation with glutathione (B108866) (GSH), a major intracellular antioxidant. This reaction is often followed by reduction of the aldehyde group to an alcohol. The resulting conjugates are then typically excreted.

Summary and Future Directions

This compound is a molecule with a rich profile of chemical and biological properties. While its role in the flavor and fragrance industry is well-established, its potential as a modulator of biological systems, particularly as a fatty acid synthase inhibitor, warrants further investigation. For drug development professionals, the key takeaway is its potential as a covalent inhibitor of a clinically relevant enzyme, though its potency and specificity require further characterization.

Future research should focus on several key areas:

-

Quantitative Biology: Determining the IC₅₀ of this compound for fatty acid synthase and other potential off-target enzymes is crucial for understanding its therapeutic potential.

-

Mechanism of Action: Elucidating the precise mechanism of FAS inhibition, including the identification of the specific amino acid residues it covalently modifies, would provide valuable insights for rational drug design.

-

Pharmacokinetics and Metabolism: A detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this specific aldehyde is necessary to assess its suitability as a drug candidate.

-

In Vivo Studies: Further in vivo studies are needed to evaluate its efficacy and safety in preclinical models of diseases where FAS is a relevant target.

This technical guide provides a solid foundation for researchers and scientists working with this compound. As our understanding of this molecule deepens, so too will its potential applications in both basic and applied research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]

- 6. This compound | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. Purification [chem.rochester.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 20. trans,cis-2,6-Nonadienal | 557-48-2 | FN02650 | Biosynth [biosynth.com]

- 21. english.gyig.cas.cn [english.gyig.cas.cn]

- 22. Design and Synthesis of Covalent Inhibitors of FabA - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of Novel Antibiotics as Covalent Inhibitors of Fatty Acid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]

The Dual Nature of trans-2,cis-6-Nonadienal in Plant Physiology: A Technical Guide

Abstract

trans-2,cis-6-Nonadienal, a C9-aldehyde, is a volatile organic compound (VOC) recognized for its characteristic fresh cucumber aroma. Beyond its role in flavor and fragrance, this molecule plays a pivotal and multifaceted role in plant physiology.[1] Derived from the enzymatic oxidation of polyunsaturated fatty acids, this compound functions as a potent signaling molecule and a defense compound, exhibiting a concentration-dependent duality. At low concentrations, it orchestrates defensive responses and primes plants against future attacks, while at higher concentrations, it can act as a direct toxin to pathogens. This technical guide provides an in-depth analysis of the biosynthesis, perception, signaling pathways, and physiological effects of this compound in plants. It summarizes quantitative data, details key experimental protocols, and presents visual diagrams of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in plant science and related fields.

Introduction

Plants, as sessile organisms, have evolved sophisticated chemical communication and defense systems. Among the key players in this chemical arsenal (B13267) are green leaf volatiles (GLVs), a group of C6 and C9 aldehydes and alcohols released upon tissue damage. This compound, also known as cucumber aldehyde, is a prominent C9-aldehyde found in various plant species, most notably in cucumber (Cucumis sativus).[2][3] Initially considered mere byproducts of lipid peroxidation, it is now evident that C9-aldehydes like this compound are crucial mediators of plant responses to both biotic and abiotic stresses.[4] This guide delves into the intricate roles of this volatile compound, providing a technical overview for advanced research and potential applications.

Biosynthesis and Emission

The production of this compound is initiated by the disruption of cell membranes, typically caused by mechanical damage from herbivores or pathogen invasion.[1] The biosynthetic pathway involves the following key steps:

-

Release of Polyunsaturated Fatty Acids (PUFAs): Mechanical damage triggers the release of α-linolenic acid from chloroplast membranes.[1][5]

-

Oxygenation by Lipoxygenase (LOX): The enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to α-linolenic acid, forming 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[1][5]

-

Cleavage by Hydroperoxide Lyase (HPL): 13-HPOT is then cleaved by hydroperoxide lyase (HPL) to produce (Z)-3-hexenal (a C6-aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.[5]

-

Isomerization: While not the direct precursor, related C9 aldehydes are formed through similar pathways involving specific LOX and HPL enzymes acting on C18 PUFAs. Isotopic labeling studies have confirmed that this compound is formed from α-linolenic acid, a reaction catalyzed by hydroperoxide lyases.[6]

Quantitative Data

The endogenous concentration of this compound varies significantly among plant species, cultivars, and even different tissues within the same plant. Its production is dynamically regulated by developmental stage and environmental stimuli.

Table 1: Concentration of this compound in Cucumber (Cucumis sativus)

| Cucumber Cultivar | Concentration (µg/kg FW) | Reference |

| C-9 | 479.77 ± 5.24 | [7] |

| No. 26 (6 dpa) | ~1000 (1.0 µg/g) | [8] |

| No. 14 (6 dpa) | ~930 (0.93 µg/g) | [8] |

| Transgenic Line 210 06 | Higher than control | [9] |

| Transgenic Line 212 01 | Higher than control | [9] |

| Transgenic Line 224 09 | Higher than control | [9] |

| Transgenic Line 225 03 | Higher than control | [9] |

| cv. Borszczagowski (Control) | Lower than transgenic lines | [9] |

*dpa: days post-anthesis

Experimental Protocols

The analysis of volatile compounds like this compound requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method.

Protocol: HS-SPME-GC-MS Analysis of Plant Volatiles

Objective: To extract, identify, and quantify this compound and other volatile compounds from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, fruits)

-

20 mL headspace vials with septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Internal standard (e.g., 2-methyl-3-heptanone, non-native to the sample)

-

Sodium chloride (NaCl)

Methodology:

-

Sample Preparation:

-

Weigh a precise amount of fresh plant material (e.g., 1.0 g) and place it into a 20 mL headspace vial.

-

For fruit samples, homogenize the tissue before placing it in the vial.

-

Add a saturated NaCl solution to inhibit enzymatic activity and enhance the release of volatiles.

-

Add a known amount of the internal standard.

-

Immediately seal the vial with a septum cap.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific equilibration time (e.g., 15-30 minutes).

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Retract the SPME fiber and immediately insert it into the heated injection port of the GC-MS.

-

Thermally desorb the analytes from the fiber onto the GC column (e.g., at 250°C for 5 minutes).

-

Separate the volatile compounds using a suitable GC temperature program (e.g., start at 40°C, hold for 2 min, then ramp to 240°C at 5°C/min).

-

Detect and identify the compounds using the mass spectrometer, scanning a mass range of m/z 40-400.

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and spectral libraries (e.g., NIST).

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

Signaling Pathways

The perception of this compound and other GLVs initiates a rapid and complex signaling cascade, leading to the activation of defense responses. While a specific receptor for this compound has not yet been definitively identified, the initial events are known to involve changes in membrane potential and ion fluxes.[1]

Early Signaling Events

Upon perception, this compound triggers a rapid depolarization of the plasma membrane.[10] This is followed by an influx of calcium ions (Ca²⁺) into the cytosol, which acts as a crucial second messenger.[1][11][12] The increase in cytosolic Ca²⁺ concentration, along with the generation of reactive oxygen species (ROS), activates downstream signaling components.[1]

MAPK Cascade Activation

The signal is further transduced through a Mitogen-Activated Protein Kinase (MAPK) cascade.[13][14] In grasses, exposure to GLVs has been shown to activate 46 kDa and 44 kDa MAPKs.[13] This phosphorylation cascade ultimately leads to the activation of transcription factors that regulate the expression of defense-related genes.[2]

Crosstalk with Phytohormone Signaling

The signaling pathway initiated by this compound exhibits significant crosstalk with the major defense-related phytohormone pathways, namely jasmonic acid (JA) and salicylic (B10762653) acid (SA).[15][16][17] GLVs can prime the JA pathway, leading to a more robust and rapid defense response upon subsequent herbivore attack.[18] The interaction between these pathways allows for a fine-tuned and appropriate defense strategy against different types of attackers.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Green leaf volatiles co-opt proteins involved in molecular pattern signalling in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cucumber - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crosstalk of Jasmonic acid and Salicylic acid with other Phytohormones Alleviates Abiotic and Biotic Stresses in Plants | Semantic Scholar [semanticscholar.org]

- 7. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aroma evaluation of transgenic, thaumatin II-producing cucumber fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxidative Stress-Induced Calcium Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The calcium connection: exploring the intricacies of calcium signaling in plant-microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of MAP kinases by green leaf volatiles in grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Crosstalk between salicylic acid and jasmonate in Arabidopsis investigated by an integrated proteomic and transcriptomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Salicylic acid and jasmonic acid crosstalk in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]

A Technical Guide to the Sensory Perception of trans-2,cis-6-Nonadienal

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2,cis-6-Nonadienal, a volatile unsaturated aldehyde, is a significant contributor to the characteristic aroma of many fruits and vegetables, most notably cucumber.[1] Its potent and distinct sensory profile makes it a molecule of great interest in the fields of flavor chemistry, food science, and sensory neuroscience. Understanding its sensory perception thresholds is crucial for product development, quality control, and for elucidating the fundamental mechanisms of olfaction and gustation. This technical guide provides an in-depth overview of the sensory perception of this compound, including its detection thresholds, the experimental protocols for their determination, and the underlying signaling pathways.

Data Presentation: Sensory Perception Thresholds

The sensory perception of this compound is characterized by a very low odor detection threshold, making it a powerful aroma compound.[2] While its taste perception is less well-documented quantitatively, it is known to contribute to the overall flavor profile of foods.

| Sensory Modality | Perception Threshold | Medium | Method |

| Odor | ~0.01 - 50 ppb (parts per billion) | Air/Water | Gas Chromatography-Olfactometry (GC-O) |

| Taste | Not explicitly quantified in literature | Water/Food Matrix | Ascending Forced-Choice Method (Staircase) |

Note: The wide range in the reported odor threshold can be attributed to variations in methodology, the purity of the compound, and the sensitivity of the panelists.

Experimental Protocols

The determination of sensory perception thresholds requires rigorous and well-controlled experimental designs to ensure the reliability and validity of the data.

Odor Detection Threshold Determination using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the state-of-the-art technique for determining the odor detection threshold of volatile compounds.[3][4] It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Objective: To determine the lowest concentration of this compound that can be detected by a human panelist.

Materials:

-

Gas chromatograph (GC) equipped with a sniffing port (olfactometry port)

-

Mass spectrometer (MS) for compound identification (optional but recommended)

-

Capillary column suitable for volatile compound analysis (e.g., DB-5 or equivalent)

-

High-purity this compound standard

-

Solvent for dilution (e.g., deodorized water or ethanol)

-

A panel of trained sensory assessors

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent. A series of dilutions are then made to create a range of concentrations, from well above the expected threshold to below it.

-

GC-O Analysis:

-

An aliquot of each dilution is injected into the GC.

-

The GC separates the volatile compounds, and the effluent is split between the MS detector (if used) and the sniffing port.

-

A trained panelist sniffs the effluent at the sniffing port and indicates when an odor is detected.

-

The retention time of the detected odor is recorded.

-

-

Data Analysis: The detection threshold is determined as the lowest concentration at which a statistically significant portion of the panel can detect the odor. This can be calculated using various psychophysical methods, such as the method of limits or the frequency method.

GC-O Experimental Workflow

Taste Detection Threshold Determination using the Ascending Forced-Choice (Staircase) Method

The ascending forced-choice method, often referred to as the staircase method, is a common psychophysical procedure for determining taste thresholds.

Objective: To determine the lowest concentration of this compound that can be reliably distinguished from a blank sample by taste.

Materials:

-

High-purity this compound standard

-

Deionized, deodorized water

-

A series of glass or food-grade plastic cups

-

A panel of trained sensory assessors

Methodology:

-

Sample Preparation: A series of solutions of this compound in water are prepared, with concentrations increasing in logarithmic steps.

-

Testing Procedure:

-

Panelists are presented with three samples in a triangular test format: two are blanks (water) and one contains a low concentration of this compound.

-

Panelists are asked to identify the "odd" sample.

-

If the panelist correctly identifies the sample, the concentration is decreased for the next trial. If they are incorrect, the concentration is increased.

-

This "up-down" procedure continues for a set number of reversals (changes in direction from increasing to decreasing concentration or vice-versa).

-

-

Data Analysis: The taste detection threshold is calculated as the geometric mean of the concentrations at the reversal points for each panelist. The group threshold is the average of the individual thresholds.

Ascending Forced-Choice (Staircase) Method

Signaling Pathways

The perception of this compound involves distinct signaling pathways for its odor and potential taste.

Olfactory Signaling Pathway

The odor of aldehydes like this compound is primarily detected by olfactory receptors (ORs) located in the olfactory epithelium. The OR-I7 receptor, in particular, has been identified as being responsive to a range of aldehydes.[5][6]

The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) initiates a signaling cascade:

-

Binding: this compound binds to an olfactory receptor (e.g., OR-I7) on the cilia of an olfactory sensory neuron.

-

G-protein Activation: This binding activates a G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of Na+ and Ca2+ ions through the CNG channels depolarizes the neuron.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb of the brain.

Olfactory Signaling Pathway for Aldehydes

Putative Taste Signaling Pathway

Recent research suggests that short-chain aliphatic aldehydes can act as taste modulators by activating the calcium-sensing receptor (CaSR), a Class C G-protein coupled receptor.[7][8][9][10] While direct evidence for this compound is pending, this pathway provides a plausible mechanism for its contribution to taste.

-

Binding: this compound binds to the Calcium-Sensing Receptor (CaSR) on the surface of taste receptor cells.

-

G-protein Activation: This activates a G-protein (likely Gq).

-

PLC Activation: The activated G-protein stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular Ca2+.

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the TRPM5 ion channel.

-

Depolarization: The influx of Na+ ions through TRPM5 depolarizes the taste cell.

-

Neurotransmitter Release: Depolarization leads to the release of neurotransmitters (e.g., ATP), which signal to afferent nerve fibers.

Putative Taste Signaling Pathway via CaSR

Conclusion

This compound is a potent aroma compound with a complex sensory profile. Its low odor detection threshold highlights its importance in the flavor and fragrance industry. While its role in taste perception is an emerging area of research, the activation of the calcium-sensing receptor presents a compelling hypothesis. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers and professionals to further investigate and utilize the unique sensory properties of this fascinating molecule. Future research should focus on precisely quantifying the taste threshold of this compound in various food matrices and further elucidating the specific receptors and downstream signaling components involved in its perception.

References

- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 2. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]

- 3. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 4. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discrimination of Saturated Aldehydes by the Rat I7 Olfactory Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbon chain shape selectivity by the mouse olfactory receptor OR-I7 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR | MDPI [mdpi.com]

- 8. preprints.org [preprints.org]

- 9. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]

- 10. Structural insights into the activation of human calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Degradation of trans-2,cis-6-Nonadienal: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide has been compiled to illuminate the degradation pathways and products of trans-2,cis-6-nonadienal, a significant flavor and aroma compound. This document, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the factors influencing its stability, the resulting degradation products, and the methodologies for their examination.

This compound, renowned for its characteristic fresh cucumber aroma, is an unsaturated aldehyde derived from the enzymatic degradation of linolenic acid.[1] Its inherent instability, particularly in aqueous environments that are not acidic, presents a challenge in various applications.[2] Understanding its degradation is crucial for ensuring product stability, efficacy, and safety in the food, fragrance, and pharmaceutical industries.

Degradation Pathways and Products

While specific quantitative data and detailed experimental protocols for the degradation of this compound are not extensively documented in publicly available literature, its chemical structure as an α,β-unsaturated aldehyde provides a strong indication of its likely degradation pathways. These include oxidation, hydrolysis, and polymerization.

Oxidation: The aldehyde functional group and the carbon-carbon double bonds are susceptible to oxidation. Autoxidation, a common process in the presence of oxygen, can lead to the formation of carboxylic acids, shorter-chain aldehydes, and ketones. Potential oxidation products could include trans-2,cis-6-nonadienoic acid and various volatile smaller molecules resulting from cleavage of the carbon chain.

Hydrolysis: In aqueous media, the aldehyde group can be hydrated. While this is a reversible process, it can be a precursor to other reactions. The stability of this compound has been noted to be significantly improved in acidic conditions (pH 2.0), suggesting that hydroxide-catalyzed reactions may contribute to its degradation in neutral or basic solutions.[2]

Polymerization: Aldehydes, particularly α,β-unsaturated aldehydes, can undergo polymerization reactions, leading to the formation of higher molecular weight compounds. This can result in a loss of the characteristic aroma and potentially alter the physical properties of a formulation.

Analytical Methodologies for Degradation Studies

The analysis of this compound and its degradation products typically involves chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the identification and quantification of volatile and semi-volatile degradation products.[2] Derivatization techniques, such as with O-2,3,4,5,6-(pentafluorobenzyl)hydroxylamine (PFBHA), can be employed to enhance the sensitivity and selectivity of the analysis for aldehydes.

High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile degradation products, HPLC is the method of choice. Aldehydes and ketones can be derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones that can be readily detected by UV-Vis absorbance.

A general experimental workflow for studying the degradation of this compound is outlined below:

Cellular Signaling Implications

As an α,β-unsaturated aldehyde, this compound has the potential to interact with biological systems. This class of compounds is known to be reactive towards nucleophiles, such as the thiol groups in cysteine residues of proteins. Such interactions can modulate the function of key signaling proteins.

One of the most well-studied pathways affected by α,β-unsaturated aldehydes is the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response. Electrophilic compounds can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then initiates the transcription of a battery of antioxidant and cytoprotective genes.